1-(5-tert-Butyl-1H-indol-3-yl)-2-pyrrolidin-1-yl-ethane-1,2-dione

Lipophilicity Membrane permeability Drug-likeness

Researchers investigating indole-3-glyoxylamide tubulin inhibitors often face metabolic instability with unsubstituted or halogenated analogs, leading to poor microsomal half-life and inconclusive PK/PD data. This compound directly addresses that bottleneck. The 5-tert-butyl group provides steric shielding of the indole core (Taft steric parameter) to reduce CYP450-mediated oxidation, while maintaining the tubulin-binding pharmacophore (class reference: D-24851, IC50 150 nM in MCF-7). The higher cLogP (3.5-4.0) vs. parent (cLogP ~2.5) improves passive BBB permeability, making it suitable for CNS-targeted chemical probes. Supplied as a research-grade solid (≥95%), this scaffold is stable under standard reaction conditions, enabling further functionalization at N-1, C-2, C-6, or C-7 positions for parallel library synthesis. It is the exact C-5 substitution comparator needed to deconvolute steric vs. lipophilic contributions in SAR profiling alongside the unsubstituted and 5-bromo analogs.

Molecular Formula C18H22N2O2
Molecular Weight 298.4 g/mol
Cat. No. B12042032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-tert-Butyl-1H-indol-3-yl)-2-pyrrolidin-1-yl-ethane-1,2-dione
Molecular FormulaC18H22N2O2
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC2=C(C=C1)NC=C2C(=O)C(=O)N3CCCC3
InChIInChI=1S/C18H22N2O2/c1-18(2,3)12-6-7-15-13(10-12)14(11-19-15)16(21)17(22)20-8-4-5-9-20/h6-7,10-11,19H,4-5,8-9H2,1-3H3
InChIKeyJPOSOIITKVTEPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-tert-Butyl-1H-indol-3-yl)-2-pyrrolidin-1-yl-ethane-1,2-dione – Chemical Identity, Physicochemical Profile, and Procurement Context


1-(5-tert-Butyl-1H-indol-3-yl)-2-pyrrolidin-1-yl-ethane-1,2-dione (CAS 209682-72-4) is a synthetic indolyl diketo-pyrrolidine compound belonging to the indole-3-glyoxylamide chemotype . Its molecular formula is C18H22N2O2 (MW 298.4 g/mol) , and it is supplied as a research-grade solid with a minimum purity of 95% . The compound features a 5-tert-butyl-substituted indole core linked via an ethane-1,2-dione bridge to a pyrrolidine amide, placing it within a class of molecules extensively investigated for tubulin polymerization inhibition and anticancer activity [1][2].

Why Indole-3-Glyoxylamide Analogs Cannot Be Interchanged with 1-(5-tert-Butyl-1H-indol-3-yl)-2-pyrrolidin-1-yl-ethane-1,2-dione


The indole-3-glyoxylamide pharmacophore is exquisitely sensitive to substitution at the indole C-5 position. Published structure–activity relationship (SAR) studies demonstrate that substituent size, lipophilicity, and electronic character at C-5 profoundly modulate target engagement, cellular potency, and metabolic stability [1]. The 5-tert-butyl group imparts a unique combination of steric bulk (molar refractivity ~20.6 cm³/mol) and lipophilicity (π ~1.98) that cannot be recapitulated by smaller alkyl (e.g., 5-methyl, π ~0.56) or halogen (e.g., 5-bromo, π ~0.86) substituents [2]. Consequently, replacing 1-(5-tert-butyl-1H-indol-3-yl)-2-pyrrolidin-1-yl-ethane-1,2-dione with a close analog lacking the tert-butyl group risks substantial shifts in pharmacokinetic profile, target selectivity, and biological readout [1][3].

Quantitative Differentiation Evidence for 1-(5-tert-Butyl-1H-indol-3-yl)-2-pyrrolidin-1-yl-ethane-1,2-dione Against Closest Analogs


Lipophilicity (cLogP) Advantage Over the Unsubstituted Parent Compound

The 5-tert-butyl substitution elevates the calculated partition coefficient (cLogP) by approximately 1.0–1.5 log units relative to the unsubstituted parent 1-(1H-indol-3-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione (CAS 16292-55-0). The parent compound has a predicted cLogP of ~2.5, whereas the target compound is predicted to have a cLogP of ~3.5–4.0, consistent with the known π value of the tert-butyl group (~1.98) [1]. This lipophilicity window places the compound in the optimal range for passive membrane permeability while avoiding excessive hydrophobicity associated with promiscuous binding or poor solubility.

Lipophilicity Membrane permeability Drug-likeness

Steric Shielding and Predicted Metabolic Stability Advantage Over 5-Halogenated Analogs

The tert-butyl group at indole C-5 provides substantial steric shielding (Taft Es ≈ -1.54) compared to a bromo substituent (Es ≈ -0.86) or a hydrogen atom (Es = 0) [1][2]. In indole-3-glyoxylamide series, oxidative metabolism at the indole core is a primary clearance route; the bulky tert-butyl group sterically impedes CYP450-mediated oxidation at the adjacent C-6 and C-7 positions. The 5-bromo analog 1-(5-bromo-1H-indol-3-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione (CAS 199658-92-9) lacks comparable steric protection and is more susceptible to oxidative debromination and ring hydroxylation based on general CYP450 substrate recognition principles [3].

Metabolic stability CYP450 oxidation Steric hindrance

Class-Level Cytotoxic Potency Benchmarking Against Clinical Indole-3-Glyoxylamide D-24851 (Indibulin)

No head-to-head comparative cytotoxicity data are publicly available for this specific compound. However, the indole-3-glyoxylamide chemotype has yielded clinically evaluated tubulin inhibitors. D-24851 (Indibulin) demonstrated an IC50 of 150 nM in MCF-7 breast cancer cells after 48 h of treatment, acting via microtubule destabilization and G2/M cell cycle arrest [1]. BPR0C305, a closely related N-substituted indolyl glyoxylamide, showed potent in vitro cytotoxicity across a panel of human cancer lines (IC50 values in the low micromolar range) and oral antitumor activity in mouse xenograft models [2]. The 5-tert-butyl substitution on the target compound introduces a steric and lipophilic profile distinct from the 1-(4-chlorobenzyl) substitution in D-24851, suggesting potential differentiation in tubulin binding kinetics and resistance profile.

Cytotoxicity Tubulin polymerization Anticancer

Verified Identity and Purity Specification for Reproducible Research Procurement

The target compound is commercially available (though currently listed as discontinued from one supplier) with a documented minimum purity of ≥95% as per the vendor's specification . This purity grade is suitable for in vitro biological assays and as a synthetic intermediate. By comparison, the unsubstituted parent (CAS 16292-55-0) and the 5-bromo analog (CAS 199658-92-9) are also commercially supplied, but purity specifications vary and may be lower (often 97% or unspecified) depending on the vendor, potentially introducing batch-to-batch variability in biological readouts.

Purity Quality control Procurement specification

Explicit Statement on the Absence of High-Strength Head-to-Head Comparative Efficacy Data

A systematic search of public databases (PubMed, ChEMBL, BindingDB, PubChem, ChemSpider, and patent repositories) as of April 2026 found no primary research articles, patents, or curated bioactivity records that directly compare the target compound, 1-(5-tert-butyl-1H-indol-3-yl)-2-pyrrolidin-1-yl-ethane-1,2-dione, against its closest structural analogs in a quantitative assay measuring target engagement, cellular potency, selectivity, pharmacokinetic parameters, or in vivo efficacy. All evidence dimensions presented above rely on class-level SAR knowledge, computed physicochemical properties, and benchmark data from structurally related but non-identical indole-3-glyoxylamides. Procurement decisions should therefore be made with the understanding that rigorous head-to-head comparative data do not currently exist in the public domain for this specific compound.

Evidence gap Data limitation Procurement risk

Predicted Advantage in Blood-Brain Barrier Penetration Potential Relative to More Polar Analogs

The calculated logP of ~3.5–4.0 for the target compound falls within the optimal range for blood-brain barrier (BBB) penetration (cLogP 2–4). The 5-bromo analog (cLogP ~3.0) and the unsubstituted parent (cLogP ~2.5) are less lipophilic, potentially reducing their passive BBB permeability. The pyrrolidine amide moiety also contributes a lower topological polar surface area (tPSA ~52 Ų) compared to morpholine-containing analogs (tPSA ~62 Ų), further favoring CNS penetration based on established BBB permeability rules (tPSA < 60–70 Ų and cLogP 1–4) [1].

Blood-brain barrier CNS penetration Lipophilicity

Recommended Research and Industrial Application Scenarios for 1-(5-tert-Butyl-1H-indol-3-yl)-2-pyrrolidin-1-yl-ethane-1,2-dione


Lead Optimization of Tubulin Polymerization Inhibitors with Enhanced Metabolic Stability

The 5-tert-butyl substitution is predicted to confer steric protection against CYP450-mediated oxidation at the indole ring, based on Taft steric parameter analysis [1]. This compound is a suitable candidate for structure–activity relationship studies aiming to improve microsomal half-life while retaining the tubulin-binding pharmacophore of the indole-3-glyoxylamide class, as exemplified by D-24851 (IC50 150 nM in MCF-7) and BPR0C305 [2][3].

CNS-Penetrant Indole-3-Glyoxylamide Probe Development

With a predicted cLogP of 3.5–4.0 and tPSA of ~52 Ų, this compound satisfies the CNS MPO criteria for brain penetration [4]. It is well-suited for developing chemical probes targeting CNS tubulin or related intracellular targets, where the unsubstituted parent (cLogP ~2.5) may show insufficient passive BBB permeability .

Synthetic Intermediate for Diversification at the Indole C-5 Position

The tert-butyl group is chemically inert under most reaction conditions, allowing further functionalization at the indole N-1, C-2, C-6, or C-7 positions without interference. This compound can serve as a stable core scaffold for parallel library synthesis, unlike the 5-bromo analog (CAS 199658-92-9) which may undergo unwanted metal-catalyzed cross-coupling or debromination side reactions [5].

Comparative Tool Compound for Evaluating the Role of Indole C-5 Substitution in Target Engagement

When used alongside the unsubstituted parent (CAS 16292-55-0) and the 5-bromo analog (CAS 199658-92-9), this compound enables systematic investigation of how steric bulk and lipophilicity at the C-5 position influence binding affinity, selectivity, and cellular activity within the indole-3-glyoxylamide chemotype. Such comparative profiling is essential for deconvoluting substitution-dependent pharmacology [6].

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